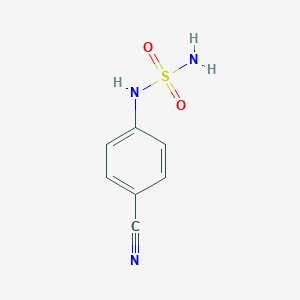

(4-Cyanophenyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfamide derivatives, including compounds similar to "(4-Cyanophenyl)sulfamide", involves multiple steps that can include condensation reactions, catalytic hydrogenation, and the use of chlorosulfonyl isocyanate (CSI) for introducing sulfamide functionalities. For example, a related compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, was synthesized and characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray crystal determination (Durgun et al., 2016). These methods provide a comprehensive understanding of the compound's structure and the effectiveness of the synthesis process.

Scientific Research Applications

Dual Aromatase-Sulfatase Inhibition

A study by Woo et al. (2013) synthesized derivatives of 4‐{[(4‐Cyanophenyl)(4H‐1,2,4‐triazol‐4‐yl)amino]methyl}phenyl sulfamate, identifying potent in vitro dual aromatase and sulfatase inhibitors (DASIs). These compounds, particularly an imidazole derivative, showed significant potency against both aromatase and steroid sulfatase, suggesting their potential in treating hormone-dependent cancers (Woo et al., 2013).

Carbonic Anhydrase Inhibition

N-Cyanomethylsulfonamides, including those incorporating (4-Cyanophenyl)sulfamide motifs, have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes. This research highlights moderate inhibitory activity against the cytosolic human isoform II, suggesting the utility of these compounds in designing inhibitors with specific biological activities (Winum et al., 2006).

Therapeutic Potential as Enzyme Inhibitors

Sulfamides, including this compound derivatives, have been recognized for their therapeutic potential as enzyme inhibitors. These compounds have been designed to target a wide range of enzymes, including carbonic anhydrases and various proteases, demonstrating their versatility in drug design and potential therapeutic applications (Winum et al., 2006).

Novel Sulfamides as Isoenzyme Inhibitors

A series of novel sulfamides synthesized from various precursors exhibited significant inhibitory effects against human carbonic anhydrase isoenzymes, indicating their potential as effective enzyme inhibitors. This work underscores the importance of sulfamide derivatives in medicinal chemistry, particularly for their roles in targeting enzymes related to disease states (Akıncıoğlu et al., 2013).

Antimicrobial Activity

Derivatives bearing a sulfamoyl moiety have been synthesized and evaluated for antimicrobial activity. This research indicates the potential of this compound derivatives in developing new antimicrobial agents, highlighting their broad utility in drug discovery (Darwish et al., 2014).

Mechanism of Action

Mode of Action

N-(4-cyanophenyl)sulfamide acts as a competitive inhibitor of these enzymes . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is necessary for bacterial growth .

Biochemical Pathways

By inhibiting carbonic anhydrase, N-(4-cyanophenyl)sulfamide disrupts several biochemical pathways. The most significant of these is the conversion of carbon dioxide to bicarbonate and protons , a critical process in the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted melting point of 13802°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The inhibition of carbonic anhydrase by N-(4-cyanophenyl)sulfamide can lead to a decrease in the production of bicarbonate ions, which can disrupt pH balance and fluid regulation in the body . This can have various downstream effects, depending on the specific isozyme being inhibited and the tissue in which it is expressed.

Action Environment

The action of N-(4-cyanophenyl)sulfamide can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its solid state and specific melting point . Additionally, the compound’s interaction with its target enzymes can be influenced by the local concentration of carbon dioxide and bicarbonate, as well as the pH of the environment .

properties

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 |

Source

|

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164648-70-8 |

Source

|

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)